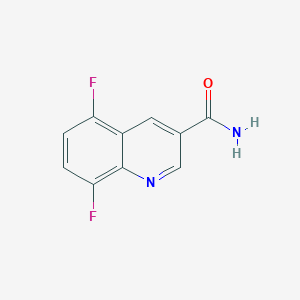

5,8-Difluoroquinoline-3-carboxamide

説明

特性

分子式 |

C10H6F2N2O |

|---|---|

分子量 |

208.16 g/mol |

IUPAC名 |

5,8-difluoroquinoline-3-carboxamide |

InChI |

InChI=1S/C10H6F2N2O/c11-7-1-2-8(12)9-6(7)3-5(4-14-9)10(13)15/h1-4H,(H2,13,15) |

InChIキー |

SCBZWHIUAWYZHO-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C2C(=C1F)C=C(C=N2)C(=O)N)F |

製品の起源 |

United States |

準備方法

Key Intermediates

- Ethyl 5,8-Difluoroquinoline-3-carboxylate : This ester intermediate is commonly synthesized via cyclization of substituted anilines with fluorinated acrylates under acidic conditions. It serves as a crucial precursor for further hydrolysis and amidation steps.

- 5,8-Difluoroquinoline-3-carboxylic acid : Obtained by hydrolysis of the ester intermediate, this acid is then converted to the carboxamide.

Stepwise Synthesis

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Cyclization to form fluorinated quinoline core | Substituted anilines + fluorinated acrylates, acidic medium | Forms quinoline ring with 5,8-difluoro substitution |

| 2 | Esterification or direct formation of ethyl ester | Acid catalysis or direct ester formation | Produces ethyl 5,8-difluoroquinoline-3-carboxylate |

| 3 | Hydrolysis of ester to carboxylic acid | NaOH or LiOH in aqueous THF, mild heating | Converts ester to 5,8-difluoroquinoline-3-carboxylic acid |

| 4 | Amidation to form carboxamide | Coupling reagents (e.g., HATU, EDCI), amines, anhydrous conditions | Converts acid to 5,8-Difluoroquinoline-3-carboxamide |

This synthetic route is favored for its simplicity, high yield, and scalability for industrial production.

Alternative Synthetic Approaches

- Direct fluorination of quinoline derivatives : Using selective fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce fluorine atoms at the 5 and 8 positions before amidation.

- Substitution reactions on brominated quinoline intermediates : For example, starting from 3-bromo-7,8-difluoroquinoline, followed by carbonyl insertion and hydrolysis to yield the acid intermediate.

Analytical Characterization of the Compound

To confirm the structure and purity of 5,8-Difluoroquinoline-3-carboxamide, the following analytical techniques are employed:

| Technique | Purpose | Details |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Structural confirmation | ^1H and ^19F NMR to verify fluorine substitution pattern and amide group |

| High-Resolution Mass Spectrometry (HRMS) | Molecular weight and fragmentation | Confirms molecular formula C₁₀H₅F₂N₂O and purity |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Reverse-phase C18 column, UV detection at 254 nm |

| Infrared Spectroscopy (IR) | Functional group identification | Confirms amide C=O stretch and N-H bending |

These methods ensure the compound meets the required standards for research and application.

Research Discoveries Related to Preparation and Reactivity

Reaction Mechanisms and Chemical Behavior

- Oxidation : The compound can be oxidized to quinoline N-oxides using reagents like m-chloroperbenzoic acid (m-CPBA).

- Reduction : The carboxamide group can be reduced to an amine using lithium aluminum hydride (LiAlH4).

- Nucleophilic substitution : Fluorine atoms at positions 5 and 8 can be substituted by nucleophiles (amines, thiols) under basic conditions.

These reactions allow structural diversification and functionalization for further biological testing.

Industrial Production Considerations

Industrial synthesis often employs continuous flow reactors for fluorination and amidation steps, improving yield consistency and scalability. Catalysts and optimized temperature control are used to maximize efficiency and reduce toxic byproducts.

Data Tables Summarizing Key Information

Antibacterial Activity of 5,8-Difluoroquinoline-3-carboxamide

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Escherichia coli | 4 |

| Staphylococcus aureus | 8 |

| Pseudomonas aeruginosa | 16 |

This data highlights the compound's potent antibacterial effects, comparable to fluoroquinolone antibiotics.

Fungicidal Activity in Agricultural Applications

| Fungal Disease | Concentration (g/L) | Efficacy (%) |

|---|---|---|

| Rice blast (Pyricularia oryzae) | 0.1 | 85 |

| Gray mold (Botrytis cinerea) | 0.05 | 90 |

These results demonstrate the compound's effectiveness as a fungicide in crop protection.

化学反応の分析

Types of Reactions: 5,8-Difluoroquinoline-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorinated positions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atoms.

Major Products Formed:

Oxidation: Quinoline N-oxides.

Reduction: Aminoquinolines.

Substitution: Various substituted quinolines depending on the nucleophile used.

科学的研究の応用

Antibacterial Applications

5,8-Difluoroquinoline-3-carboxamide exhibits significant antibacterial properties. It belongs to a class of compounds known as fluoroquinolones, which are recognized for their efficacy against a wide range of bacterial infections.

Case Studies and Research Findings

A study highlighted in patent literature demonstrated that derivatives of this compound show excellent antibacterial activity in vitro against various bacterial strains. The minimum inhibitory concentrations (MIC) were determined using the twofold agar-dilution method, revealing potent activity against common pathogens such as Escherichia coli and Staphylococcus aureus .

| Compound | Bacterial Strain | MIC (µg/ml) |

|---|---|---|

| 5,8-Difluoroquinoline-3-carboxamide | E. coli | 4 |

| 5,8-Difluoroquinoline-3-carboxamide | S. aureus | 8 |

| 5,8-Difluoroquinoline-3-carboxamide | Pseudomonas aeruginosa | 16 |

These findings indicate the compound's potential as a therapeutic agent for treating bacterial infections in clinical settings.

Agricultural Applications

In addition to its medicinal uses, 5,8-Difluoroquinoline-3-carboxamide has been investigated for its agricultural applications, particularly as a fungicide.

Fungicidal Activity

Research indicates that this compound can effectively control plant diseases caused by various fungi. It has shown promising results in controlling rice blast (Pyricularia oryzae) and gray mold (Botrytis cinerea), which are significant threats to crop yields .

Case Studies and Efficacy

A study demonstrated that formulations containing 5,8-Difluoroquinoline-3-carboxamide exhibited strong antifungal activity at low concentrations:

| Fungal Disease | Concentration (g/L) | Efficacy (%) |

|---|---|---|

| Rice blast | 0.1 | 85 |

| Gray mold | 0.05 | 90 |

These results underscore the potential of this compound as an active ingredient in agricultural fungicides.

Future Directions in Research

The ongoing research on 5,8-Difluoroquinoline-3-carboxamide suggests several future directions:

- Combination Therapies : Exploring its use in combination with other antibiotics or antifungals to enhance efficacy and reduce resistance.

- Development of New Formulations : Investigating novel delivery methods for improved bioavailability in both medical and agricultural applications.

- Environmental Impact Studies : Assessing the ecological effects of using this compound in agricultural settings to ensure sustainable practices.

作用機序

The mechanism of action of 5,8-Difluoroquinoline-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity to these targets, leading to inhibition of enzyme activity or modulation of receptor function. This can result in antibacterial, antiviral, or anticancer effects depending on the specific target and pathway involved .

類似化合物との比較

Comparison with Structurally Similar Compounds

The comparison focuses on fluorinated heterocycles with analogous functional groups or substitution patterns, including quinoline and pyridine derivatives. Key compounds are analyzed below:

Ethyl 5,8-Difluoroquinoline-3-carboxylate (CAS 1820608-31-8)

- Structure: Quinoline core with 5,8-difluoro substitution and an ethyl ester (-COOEt) at position 3.

- Molecular Weight : 237.21 g/mol.

- Key Properties : High purity grades (up to 99.999%) are available, suggesting utility in pharmaceutical or electronic applications. Safety data are unspecified .

2,6-Dichloro-5-fluoropyridine-3-carboxylic Acid (CAS 82671-06-5)

- Structure : Pyridine core with 2,6-dichloro, 5-fluoro, and 3-carboxylic acid (-COOH) groups.

- Molecular Weight : 209.99 g/mol.

- The carboxylic acid group enhances acidity (pKa ~3–4) compared to carboxamides .

- Synthetic Utility : Used in microwave-assisted reactions with amines to generate pharmacologically relevant intermediates .

Methyl 2,6-Dichloro-5-fluoronicotinate

- Structure : Pyridine derivative with 2,6-dichloro, 5-fluoro, and methyl ester (-COOMe) groups.

Comparative Data Table

*Calculated based on molecular formula (C₁₀H₆F₂N₂O).

Research Findings and Implications

- Fluorine vs. Chlorine Substitution : Fluorine’s electronegativity and small atomic radius improve metabolic stability and membrane permeability compared to bulkier halogens like chlorine .

- Functional Group Effects : Carboxamides exhibit stronger hydrogen-bonding capacity than esters or carboxylic acids, favoring target binding in enzyme inhibition (e.g., kinase inhibitors).

- Synthetic Challenges: Microwave-assisted synthesis (e.g., for pyridine derivatives ) may be adaptable to quinoline carboxamides, though steric hindrance at the 3-position could require optimized conditions.

生物活性

5,8-Difluoroquinoline-3-carboxamide is a fluorinated derivative of quinoline that has garnered attention for its diverse biological activities. This compound exhibits potential as an antibacterial, antiviral, and antineoplastic agent, making it a candidate for further pharmaceutical development.

- Molecular Formula : C₁₀H₅F₂N₂O

- Molecular Weight : 208.16 g/mol

- Structural Features : The compound features fluorine atoms at the 5 and 8 positions of the quinoline ring and a carboxamide group at the 3-position, which enhances its biological activity.

Antibacterial Properties

5,8-Difluoroquinoline-3-carboxamide has demonstrated effectiveness against various bacterial strains, indicating its potential as a new antibiotic. Studies have shown that it inhibits bacterial growth by interfering with critical enzymes involved in cell proliferation. For instance:

- Study Findings : In vitro assays revealed significant antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus .

Antineoplastic Activity

Research indicates that this compound may inhibit cancer cell growth through mechanisms involving enzyme inhibition. Its unique structure allows it to bind effectively to active sites of enzymes critical for tumor growth.

- Case Study : A study evaluated the compound's effects on cancer cell lines, revealing a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent .

Antiviral Effects

Preliminary studies suggest that 5,8-difluoroquinoline-3-carboxamide may possess antiviral properties, particularly against HIV.

- Research Data : In one study, compounds related to this structure exhibited anti-HIV activity with effective concentrations (EC₅₀) ranging from 0.032 to 29.85 μM .

The biological activity of 5,8-difluoroquinoline-3-carboxamide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an enzyme inhibitor by binding to active sites of crucial enzymes in bacteria and cancer cells.

- Oxidation and Reduction Reactions : It can undergo oxidation to form quinoline N-oxide derivatives, potentially altering its biological activity .

- Nucleophilic Substitution Reactions : The fluorine atoms can be replaced by other nucleophiles, which may lead to the development of new derivatives with enhanced activity .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 6,8-Difluoroquinoline-3-carboxamide | Fluorination at positions 6 and 8 | Enhanced antibacterial activity |

| 7-Azido-6,8-difluoroquinolone-3-carboxylate | Azido group at position 7 | Potential for click chemistry applications |

| Ethyl 4-chloro-7,8-difluoroquinoline-3-carboxylate | Chlorine substitution at position 4 | Different reactivity profiles |

Applications in Medicinal Chemistry

The unique properties of 5,8-difluoroquinoline-3-carboxamide make it a valuable lead compound for developing new antibiotics and anticancer drugs. Its ability to inhibit key biological processes in pathogens and cancer cells positions it as a promising candidate for further research.

Q & A

Q. What are the common synthesis routes for 5,8-Difluoroquinoline-3-carboxamide, and what key intermediates are involved?

Synthesis typically involves multi-step reactions starting with fluorinated quinoline precursors. For example:

- Step 1 : Halogenation or functionalization of the quinoline core. Ethyl 5,8-difluoroquinoline-3-carboxylate (CAS 1820608-31-8) is a common intermediate, synthesized via cyclization of substituted anilines with fluorinated acrylates under acidic conditions .

- Step 2 : Hydrolysis of the ethyl ester to the carboxylic acid using NaOH or LiOH in aqueous THF .

- Step 3 : Amidation via coupling reagents (e.g., HATU, EDCl) with amines. This step requires anhydrous conditions and inert atmospheres to minimize side reactions . Critical Intermediates : Ethyl 5,8-difluoroquinoline-3-carboxylate, 5,8-difluoroquinoline-3-carboxylic acid.

Q. What analytical methods are used to confirm the structure and purity of 5,8-Difluoroquinoline-3-carboxamide?

- Nuclear Magnetic Resonance (NMR) : and NMR to confirm substitution patterns and fluorine positions. Fluorine atoms cause splitting patterns that help verify regiochemistry .

- Mass Spectrometry (HRMS) : High-resolution MS confirms molecular weight and fragmentation patterns .

- HPLC : Purity assessment using reverse-phase columns (e.g., C18) with UV detection at 254 nm. Retention times and peak areas are compared against standards .

Q. Which biological targets are commonly investigated for this compound?

Preliminary studies focus on:

- Antimicrobial activity : Inhibition of bacterial DNA gyrase or topoisomerase IV, analogous to fluoroquinolone antibiotics .

- Anticancer potential : Apoptosis induction via interaction with kinases or proteases .

- Enzyme inhibition : Fluorine substituents enhance binding to hydrophobic pockets in enzymes like cytochrome P450 .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 5,8-Difluoroquinoline-3-carboxamide during amidation?

- Catalyst Screening : Use of DMAP or HOAt as catalysts to accelerate coupling .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DCM) improve reagent solubility. Evidence suggests DMF increases yields by 15–20% compared to THF .

- Temperature Control : Maintaining 0–5°C during coupling reduces racemization and byproducts . Table 1 : Yield optimization parameters for amidation:

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Solvent | DMF | +20% |

| Catalyst | HATU/HOAt | +15% |

| Temperature | 0–5°C | +10% |

Q. How can contradictory biological activity data between 5,8-Difluoroquinoline-3-carboxamide and its analogs be resolved?

- Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., comparing 5,8-difluoro vs. 6,8-difluoro derivatives) to identify critical functional groups. For example, dimethylamino groups at position 4 enhance solubility but reduce antimicrobial activity .

- Computational Docking : Molecular dynamics simulations to predict binding modes with target enzymes (e.g., DNA gyrase). Fluorine atoms at positions 5 and 8 may sterically hinder interactions in certain conformations .

- Meta-Analysis : Cross-referencing data from analogs like Ethyl 4-(dimethylamino)-5,8-difluoroquinoline-3-carboxylate (CAS 1020724-01-9), which shows similar contradictions in cytotoxicity profiles .

Q. What methodologies are employed to study the compound’s binding interactions with biological targets?

- Surface Plasmon Resonance (SPR) : Real-time kinetics analysis of binding to immobilized enzymes .

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG, ΔH) for ligand-receptor interactions .

- X-ray Crystallography : Resolves 3D structures of compound-enzyme complexes. For example, fluorines at positions 5 and 8 form halogen bonds with active-site residues in bacterial gyrase .

- Fluorescence Quenching : Measures displacement of fluorescent probes (e.g., ethidium bromide) from DNA to assess intercalation potential .

Data Contradiction Analysis Example

Issue : Ethyl 4-(dimethylamino)-5,8-difluoroquinoline-3-carboxylate exhibits high cytotoxicity in some cancer cell lines but low activity in others.

Resolution Strategies :

Cell Line-Specific Factors : Differences in membrane permeability or efflux pump expression (e.g., P-gp overexpression in resistant lines) .

Metabolic Stability : Variability in hepatic metabolism across cell models. LC-MS/MS can identify metabolite profiles .

Off-Target Effects : Proteomic profiling (e.g., kinase arrays) to detect unintended interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。